molecular formula C24H24ClNO3 B6027666 2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B6027666
M. Wt: 409.9 g/mol
InChI Key: MNPXOZYKXJWBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chlorophenoxy group, a phenylmethyl group, and a dimethoxyisoquinoline core, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3/c1-27-23-13-18-10-11-26(16-19(18)14-24(23)28-2)15-17-4-3-5-22(12-17)29-21-8-6-20(25)7-9-21/h3-9,12-14H,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPXOZYKXJWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-(4-chlorophenoxy)benzyl chloride intermediate, which is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

  • 2-[[3-(4-fluorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
  • 2-[[3-(4-bromophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
  • 2-[[3-(4-methylphenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Comparison: The uniqueness of 2-[[3-(4-chlorophenoxy)phenyl]methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline lies in its chlorophenoxy group, which can impart distinct electronic and steric properties compared to its fluorine, bromine, or methyl analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.